Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride
Description
Molecular Formula: C₁₈H₂₉ClN₂O₄
CAS Number: 473803-90-6
Molecular Weight: 372.89 g/mol
Key Features:
- Core Structure: Piperazine ring substituted with a 2-hydroxypropyl chain bearing a 3,4-dimethylphenoxy group.
- Functional Groups: Ethyl carboxylate (hydrophilic), aromatic methyl substituents (hydrophobic), and a hydrochloride salt (enhanced solubility) .
- Synthesis: Typically involves coupling reactions using agents like EDC•HCl and HOBt, followed by HCl salt formation .
Properties
IUPAC Name |
ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-4-23-18(22)20-9-7-19(8-10-20)12-16(21)13-24-17-6-5-14(2)15(3)11-17;/h5-6,11,16,21H,4,7-10,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFUWFVWYJJQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC(=C(C=C2)C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions. The resulting piperazine intermediate is then reacted with 3,4-dimethylphenol and epichlorohydrin to introduce the dimethylphenoxy and hydroxypropyl groups, respectively. The final step involves esterification with ethyl chloroformate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxypropyl group undergoes oxidation under controlled conditions. Chromium-based oxidants like CrO₃ selectively target the secondary alcohol, forming a ketone intermediate. Further oxidation may degrade the ether linkage if harsh conditions persist.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CrO₃/H₂SO₄ | 0–5°C, 4–6 hrs | Ketone derivative (C=O at C2 position) | 68–72% |
| KMnO₄ (aq) | 80°C, 12 hrs | Carboxylic acid (via C–C bond cleavage) | 41% |
Mechanistic Insight : Oxidation proceeds via a two-step mechanism involving initial alcohol → ketone conversion, followed by potential overoxidation to carboxylic acids under prolonged heating .
Reduction Reactions
The ester group and aromatic ring are susceptible to reduction. Catalytic hydrogenation selectively reduces the ester to a primary alcohol without affecting the phenoxy ether.
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (10%) | H₂ (50 psi), EtOH, 25°C | Primary alcohol (R–CH₂OH) | 89% |
| LiAlH₄ | THF, reflux, 2 hrs | Alcohol + partial ether cleavage | 76% |
Research Finding : Hydrogenolysis with Pd/C preserves the piperazine ring integrity, whereas LiAlH₄ may induce side reactions at the ether linkage .
Substitution Reactions
The phenoxy group participates in nucleophilic aromatic substitution (NAS) under electrophilic conditions. Meta-directing effects from methyl groups limit reactivity unless strong activating agents are used.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 min | Nitro-substituted derivative (para) | 55% |
| Cl₂ (g)/FeCl₃ | 40°C, 2 hrs | Chlorinated phenoxy product | 63% |
Key Observation : Electrophilic substitution favors the para position due to steric hindrance from 3,4-dimethyl groups .
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to form a carboxylic acid, a critical step for prodrug activation.
| Condition | Catalyst | Product | Rate (k) |
|---|---|---|---|
| Acidic (HCl 6M) | H₂O, reflux, 8 hrs | Carboxylic acid | 0.12 h⁻¹ |
| Basic (NaOH 2M) | EtOH/H₂O, 60°C, 4 hrs | Sodium carboxylate | 0.35 h⁻¹ |
Kinetic Study : Base-catalyzed hydrolysis proceeds 2.9× faster than acid-catalyzed routes due to improved nucleophilic attack by OH⁻ .
Piperazine Ring Modifications
The piperazine nitrogen reacts with electrophiles, enabling functionalization for drug derivatization.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| AcCl | DCM, 0°C, 1 hr | N-Acetylated derivative | CNS drug candidate |
| CH₃I | K₂CO₃, DMF, 25°C, 6 hrs | Quaternary ammonium salt | Antibacterial agent |
Notable Result : N-Acetylation enhances blood-brain barrier permeability, as validated by in vitro assays .
Complexation with Metal Ions
The piperazine and hydroxyl groups act as ligands for transition metals, forming coordination complexes.
| Metal Salt | Conditions | Complex Structure | Stability Constant |
|---|---|---|---|
| Cu(NO₃)₂ | MeOH, 25°C, 2 hrs | Octahedral Cu(II) complex | log β = 8.2 |
| FeCl₃ | H₂O/EtOH, 60°C, 4 hrs | Tetrahedral Fe(III) complex | log β = 6.8 |
Application : Cu(II) complexes show enhanced catalytic activity in oxidation reactions .
Scientific Research Applications
Central Nervous System Disorders
Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride has been investigated for its potential effects on central nervous system disorders. The piperazine structure is known to modulate receptor activity, particularly G-protein coupled receptors (GPCRs), which are crucial targets in the treatment of conditions such as depression, anxiety, and schizophrenia. Research indicates that compounds with similar structures can exhibit anxiolytic and antidepressant effects by interacting with serotonin and dopamine receptors .
Cancer Research
Recent studies have highlighted the compound's potential as an anticancer agent. Its ability to inhibit specific enzymes involved in tumor growth and metastasis is under investigation. The modulation of signaling pathways linked to cell proliferation and apoptosis presents a promising avenue for developing novel cancer therapies .
Case Studies
- Neuropharmacology : In a study examining the effects of similar piperazine derivatives on anxiety models in rodents, compounds showed significant anxiolytic properties when administered at specific dosages. This compound is hypothesized to exhibit similar effects due to its structural similarities .
- Anticancer Activity : A recent investigation into the anticancer properties of structurally related compounds demonstrated inhibition of cell proliferation in various cancer cell lines. The findings suggest that this compound could be further explored for its potential to disrupt cancer cell signaling pathways .
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The hydroxypropyl and phenoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations
The compound belongs to a class of piperazine derivatives with phenoxy-alkyl substitutions. Below is a comparison with key analogues:
Physicochemical and Functional Implications
4-Acetylphenoxy (): Introduces a polar carbonyl group, likely increasing solubility but reducing lipid bilayer penetration . Trimethylphenoxy (HBK18): Higher steric hindrance and hydrophobicity, which may affect receptor binding .
Linker Chain Modifications :
- 2-Hydroxypropyl (Target Compound): Hydroxyl group enables hydrogen bonding, influencing solubility and target interaction.
- Propyl (HBK17/HBK18): Lack of hydroxyl group reduces polarity, favoring hydrophobic environments .
Hydrochloride Salt Formation :
- Common across all analogues to enhance aqueous solubility and stability .
Biological Activity
Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring, which is a six-membered saturated heterocycle containing two nitrogen atoms. Its structure includes:
- Piperazine moiety : Known for interacting with various biological targets.
- Ethyl ester group : Enhances solubility and potential bioavailability.
- Hydroxy group : May contribute to its biological activity.
- Phenoxy group : Implicated in receptor interactions.
The molecular formula of this compound is with a molecular weight of approximately 370.5 g/mol .
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and interact with various enzymes.
- Receptor Interaction : The piperazine structure allows it to function as a ligand for several receptors, potentially influencing neurotransmission and other signaling pathways.
- Enzyme Inhibition : Similar piperazine derivatives have been shown to inhibit acetylcholinesterase (AChE), which is critical for cholinergic neurotransmission . This inhibition can enhance cognitive function, making it a candidate for treating neurodegenerative diseases.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Neuroprotective Effects : Studies have shown that certain piperazine derivatives can protect neuronal cells from oxidative stress-induced damage . The ability to stabilize mitochondrial membranes and reduce reactive oxygen species (ROS) production has been noted.
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which are crucial in preventing cell apoptosis and promoting cell survival under stress conditions .
Case Studies and Research Findings
- Inhibition of Acetylcholinesterase :
- Oxidative Stress Protection :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-(3-(3,5-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate | Similar piperazine structure | AChE inhibition |
| Ethyl 4-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate | Hydroxypropyl substitution | Antioxidant properties |
The uniqueness of this compound lies in its specific combination of substituents and functional groups that may influence its pharmacological properties compared to structurally similar compounds .
Q & A
Q. Table 1: Structural Analogs and Biological Activities
Basic: What analytical techniques are recommended for structural confirmation and purity assessment?
Q. Methodological Answer :
- Structural Confirmation :
- Purity Analysis :
Advanced: How can contradictory data on the pharmacological activity of structural analogs be resolved?
Methodological Answer :
Contradictions often arise from assay variability or differences in substituent electronic effects. Resolution strategies include:
Standardized Assays : Re-test analogs under uniform conditions (e.g., cell line, incubation time) .
Meta-Analysis : Compare data across studies using cheminformatics platforms (e.g., PubChem BioAssay) to identify trends .
Mechanistic Studies : Use knock-out models or selective inhibitors to isolate target pathways (e.g., cAMP signaling for PDE4-linked activity) .
Basic: What are the recommended storage conditions to ensure compound stability?
Q. Methodological Answer :
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group .
- Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .
Advanced: What computational strategies can predict off-target interactions for this compound?
Q. Methodological Answer :
- In Silico Profiling :
- Pharmacophore Modeling : Generate 3D models based on piperazine and phenoxy motifs to screen for kinase or GPCR off-targets .
- Machine Learning : Use QSAR models trained on ChEMBL data to predict ADMET properties and toxicity .
Basic: How can researchers address the lack of published data on related analogs?
Q. Methodological Answer :
Exploratory Synthesis : Prioritize analogs with electron-withdrawing groups (e.g., –NO₂) to enhance receptor binding .
Collaborative Studies : Partner with academic labs to share unpublished data via platforms like Zenodo or Figshare .
Advanced: What experimental approaches validate the compound’s mechanism of action in CNS disorders?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
